molecular formula C16H9Cl2F B11834642 2-(2,3-Dichlorophenyl)-1-fluoronaphthalene

2-(2,3-Dichlorophenyl)-1-fluoronaphthalene

Cat. No.: B11834642
M. Wt: 291.1 g/mol
InChI Key: RZJTUCKBSBAJNE-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-1-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 2,3-dichlorophenyl group and a fluorine atom

Preparation Methods

The synthesis of 2-(2,3-Dichlorophenyl)-1-fluoronaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dichlorobenzonitrile with a fluorinating agent under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing reaction time and cost .

Chemical Reactions Analysis

2-(2,3-Dichlorophenyl)-1-fluoronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucle

Biological Activity

2-(2,3-Dichlorophenyl)-1-fluoronaphthalene is an organofluorine compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, synthesis, and related research findings.

  • Chemical Formula : C13H8Cl2F
  • Molecular Weight : 253.11 g/mol
  • Structure : The compound features a naphthalene core substituted with a dichlorophenyl group and a fluorine atom.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit significant biological activities, particularly in the areas of antimicrobial and anticancer properties. The presence of halogen substituents often enhances the lipophilicity and biological activity of aromatic compounds.

Antimicrobial Activity

Studies have shown that fluorinated compounds can possess antimicrobial properties. For instance, fluorinated naphthalenes have been tested against various bacterial strains, demonstrating varying degrees of inhibition.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Case Study 1: Synthesis and Antimicrobial Testing

A study synthesized this compound via a nucleophilic substitution reaction involving fluoronaphthalene and dichlorobenzene derivatives. The synthesized compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus.

Case Study 2: Cytotoxicity Assays

In another investigation, the cytotoxic effects of this compound were evaluated on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values indicating moderate cytotoxicity:

Cell LineIC50 (µM)
HeLa25
MCF-730

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with cellular membranes due to its lipophilic nature. This interaction can lead to disruption of membrane integrity and subsequent cell death.

Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-1-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-14-7-3-6-12(15(14)18)13-9-8-10-4-1-2-5-11(10)16(13)19/h1-9H

InChI Key

RZJTUCKBSBAJNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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